Penicillin G Procaine

描述

This compound is widely used in the treatment of various bacterial infections, including syphilis, anthrax, mouth infections, pneumonia, diphtheria, cellulitis, and animal bites . It is administered via intramuscular injection, providing a prolonged release of penicillin G due to the presence of procaine .

准备方法

Synthetic Routes and Reaction Conditions: Penicillin G Procaine is synthesized by reacting procaine hydrochloride with penicillin G potassium. The process involves dissolving procaine hydrochloride in a mixing tank, followed by the addition of penicillin G potassium through a sterile filter. The reaction results in the formation of procaine penicillin G, which is then homogenized and filled into containers .

Industrial Production Methods: The industrial production of procaine penicillin G involves several steps to ensure sterility and consistency. Inactive ingredients are introduced into a mixing tank and sterilized. Procaine hydrochloride is dissolved in a separate tank and added to the first tank through a sterile filter. Penicillin G potassium is then introduced, and the mixture is homogenized to form procaine penicillin G .

化学反应分析

Types of Reactions: Penicillin G Procaine undergoes hydrolysis, where it is slowly absorbed and hydrolyzed to benzylpenicillin (penicillin G) once released from the injection site . This hydrolysis is crucial for its prolonged action.

Common Reagents and Conditions: The primary reagents involved in the synthesis of procaine penicillin G are procaine hydrochloride and penicillin G potassium. The reaction conditions include maintaining sterility and using sterile filters to ensure the purity of the final product .

Major Products Formed: The major product formed from the hydrolysis of procaine penicillin G is benzylpenicillin (penicillin G), which is the active antibiotic component .

科学研究应用

Therapeutic Applications

Penicillin G procaine is indicated for the treatment of moderately severe infections in both adults and pediatric patients. Its primary applications include:

- Upper Respiratory Tract Infections : Effective against infections caused by susceptible strains of Streptococcus pneumoniae and Streptococcus pyogenes.

- Skin and Soft Tissue Infections : Commonly used for cellulitis and erysipelas.

- Scarlet Fever : Treatment of infections caused by Group A streptococci.

- Gonorrhea : Historically used for the treatment of gonorrhea, although resistance patterns should be monitored.

The compound is administered intramuscularly, providing sustained serum levels suitable for treating infections where high peak levels are not necessary .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals its ability to maintain low but persistent serum concentrations over time. This characteristic makes it suitable for outpatient settings where adherence to multiple daily doses may be challenging. Studies have shown that the drug's half-life allows for once-daily administration in many cases, thus improving patient compliance .

Case Study 1: Adverse Reactions

A study documented adverse reactions in veterinary patients where this compound was mistakenly administered intravenously instead of propofol. Clinical signs included muscle tremors, seizures, and cardiopulmonary arrest in one cat. The affected animals required intensive care but eventually recovered fully after appropriate treatment .

Case Study 2: Systemic Toxic Reactions

In another study involving 10,469 patients treated with intramuscular injections of this compound, eight patients experienced systemic toxic reactions characterized by confusion, cardiovascular changes, and seizures. These symptoms typically resolved within minutes but highlighted the need for careful monitoring during administration .

Comparative Efficacy

A comparative analysis of this compound against other antibiotics shows its effectiveness in specific scenarios where prolonged action is beneficial:

| Antibiotic | Indications | Administration Route | Duration of Action |

|---|---|---|---|

| This compound | Skin infections, respiratory tract | Intramuscular | Long-lasting |

| Aqueous Penicillin G | Severe infections | Intravenous/Intramuscular | Shorter duration |

| Amoxicillin | Various infections | Oral | Moderate duration |

This table illustrates that while this compound is advantageous for certain infections requiring sustained action, other formulations may be preferred for acute or severe cases needing rapid therapeutic levels .

作用机制

Penicillin G Procaine exerts its effects by inhibiting bacterial cell wall synthesis. Once hydrolyzed to penicillin G, it binds to penicillin-binding proteins (PBPs) on the bacterial cell wall. This binding inhibits the transpeptidation enzyme that crosslinks the peptide chains attached to the backbone of the peptidoglycan, a critical component of the bacterial cell wall. As a result, the cell wall becomes osmotically unstable, leading to bacterial cell lysis and death .

相似化合物的比较

Penicillin G Sodium: Highly soluble and used for intravenous administration in hospital settings.

Penicillin G Potassium: Similar to the sodium form, used for rapid therapeutic levels.

Penicillin G Benzathine: The least soluble form, providing the most prolonged action.

Uniqueness: Penicillin G Procaine is unique due to its combination with procaine, which provides a prolonged release of penicillin G and reduces the pain associated with intramuscular injections . This makes it particularly useful for treating infections requiring sustained antibiotic levels.

生物活性

Penicillin G procaine is a widely used antibiotic that combines the properties of penicillin G with procaine, a local anesthetic. This compound is primarily utilized in the treatment of various bacterial infections due to its bactericidal activity against susceptible microorganisms. The following sections will detail its biological activity, including its mechanism of action, antimicrobial spectrum, pharmacokinetics, case studies, and research findings.

This compound exerts its antibacterial effects by inhibiting the biosynthesis of peptidoglycan in bacterial cell walls. This inhibition occurs during the active multiplication phase of bacteria, leading to cell lysis due to osmotic instability . The drug is particularly effective against Gram-positive bacteria and some Gram-negative organisms.

Antimicrobial Spectrum

This compound has demonstrated efficacy against a variety of pathogens. The following table summarizes its activity against key bacterial species:

| Bacterial Species | Activity |

|---|---|

| Streptococcus pyogenes | Susceptible |

| Streptococcus pneumoniae | Susceptible |

| Neisseria gonorrhoeae | Variable (depends on resistance) |

| Staphylococcus aureus | Generally resistant |

In clinical settings, it has been shown to be effective in treating infections such as pneumonia, skin infections, and gonorrhea, particularly when combined with probenecid to enhance its efficacy .

Pharmacokinetics

This compound is administered intramuscularly and is characterized by its prolonged release due to the procaine component. Key pharmacokinetic parameters include:

- Serum Protein Binding : Approximately 60% .

- Distribution : Highest concentrations found in kidneys; lower levels in liver, skin, and intestines. Minimal penetration into cerebrospinal fluid .

- Excretion : Rapid tubular excretion occurs in individuals with normal kidney function, while delayed excretion is noted in neonates and those with impaired kidney function .

Gonorrhea Treatment Study

A study evaluated the effectiveness of single-dose aqueous procaine penicillin G therapy for gonorrhea. Among treated patients, treatment failure was noted in 15.4% of men and 10.4% of women without probenecid. However, when probenecid was administered concurrently, failure rates dropped significantly to 1.8% for men and 3.7% for women . This highlights the importance of adjunctive therapy in enhancing treatment outcomes.

Pneumonia Treatment Study

In another study involving patients with suspected pneumococcal pneumonia, 49 patients received 1.2 million units of intramuscular procaine penicillin every 12 hours. By intent-to-treat analysis, a cure rate of 81.6% was observed despite a high prevalence of penicillin resistance among isolates . This suggests that procaine penicillin remains a viable option for empirical therapy in certain contexts.

Adverse Effects and Safety Profile

While generally well-tolerated, this compound can cause adverse reactions. A notable case involved two dogs and a cat that experienced severe neurological impairment after receiving an inadvertent intravenous injection instead of propofol. Symptoms included muscle tremors and seizures; however, all animals recovered with appropriate treatment .

属性

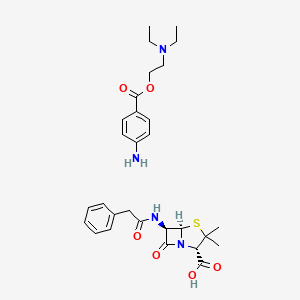

IUPAC Name |

2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S.C13H20N2O2/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);5-8H,3-4,9-10,14H2,1-2H3/t11-,12+,14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRVRSCEWKLAHX-LQDWTQKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883227 | |

| Record name | Benzylpenicillin procaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly soluble | |

| Record name | Procaine benzylpenicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09320 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Procaine benzylpenicillin is hydrolyzed into penicillin G once it is released from the injection site. Penicillin G attaches to the penicillin-binding proteins on bacterial cell wall and inhibit the transpeptidation enzyme that crosslinks the peptide chains attached to the backbone of the peptidoglycan. The final bactericidal event involves the inactivation of an inhibitor of autolytic enzymes in the cell wall, leading to lysis of the bacterium. | |

| Record name | Procaine benzylpenicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09320 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

54-35-3 | |

| Record name | Penicillin G procaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penicillin G Procaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procaine benzylpenicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09320 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzylpenicillin procaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENICILLIN G PROCAINE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LW5K9CIR1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does procaine penicillin G exert its antibacterial effect?

A: Procaine penicillin G, like other beta-lactam antibiotics, targets bacterial cell wall synthesis. [, , , , ] It inhibits transpeptidases, enzymes crucial for peptidoglycan cross-linking, ultimately leading to bacterial cell death. [, , , , ]

Q2: What is the significance of minimum inhibitory concentration (MIC) in the context of procaine penicillin G?

A: The MIC represents the lowest concentration of an antibiotic required to inhibit the growth of a particular bacterium. [] Determining the MIC of procaine penicillin G against specific pathogens is crucial to guide appropriate dosing regimens and ensure treatment efficacy. [, ]

Q3: Has procaine penicillin G demonstrated efficacy against Streptococcus mutans, a bacterium implicated in dental caries?

A: An in vitro study investigated the antibacterial effect of coconut oil on Streptococcus mutans ATCC 25175, employing procaine penicillin G as a positive control. [] The findings revealed that all tested concentrations of coconut oil exhibited inhibitory action against the bacterium. [] While this study highlights the antibacterial potential of coconut oil, it also confirms the efficacy of procaine penicillin G against Streptococcus mutans in an experimental setting. []

Q4: What is the molecular formula and weight of procaine penicillin G?

A: Procaine penicillin G has the molecular formula C13H20N2O4S·C7H16N2O2 and a molecular weight of 588.72 g/mol. [, ]

Q5: What analytical methods are commonly employed to quantify procaine penicillin G in various matrices?

A: High-performance liquid chromatography (HPLC) serves as a primary method for quantifying procaine penicillin G in biological samples, including plasma and tissues. [, , , ] Additionally, microbiological assays utilizing Bacillus stearothermophilus as a test organism are widely used to determine penicillin G concentrations in milk. [, ] Spectrophotometric techniques, particularly second-derivative spectrophotometry, provide alternative methods for analyzing procaine penicillin G in pharmaceutical formulations. [, ]

Q6: What are the primary routes of administration for procaine penicillin G, and how do they influence its pharmacokinetic profile?

A: Procaine penicillin G is primarily administered intramuscularly (IM) or subcutaneously (SC). [, , , , , ] The route of administration significantly impacts its absorption rate and duration of action. IM injections generally result in faster absorption and higher peak plasma concentrations compared to SC injections. []

Q7: How is procaine penicillin G metabolized in the body?

A: Procaine penicillin G is hydrolyzed in the body, primarily in the plasma, to yield penicillin G and procaine. [, ] The procaine component is further metabolized by plasma esterases into p-aminobenzoic acid (PABA) and diethylaminoethanol. []

Q8: Does the concurrent administration of probenecid influence the pharmacokinetics of procaine penicillin G?

A: Yes, probenecid is known to elevate and prolong serum penicillin G levels by competitively inhibiting its renal tubular secretion. [, , , ] This interaction forms the basis for combining probenecid with procaine penicillin G in treating certain infections, enhancing its efficacy. [, , ]

Q9: What are the potential adverse effects associated with procaine penicillin G administration?

A: While generally safe, procaine penicillin G can cause allergic reactions ranging from mild hypersensitivity to severe anaphylaxis in susceptible individuals. [, , , , ] Furthermore, a rare but serious adverse effect known as Hoigne syndrome, characterized by acute psychological and neurological manifestations, has been reported, potentially linked to inadvertent intravenous administration or individual variations in procaine metabolism. [, , , ]

Q10: Has bacterial resistance emerged as a significant concern regarding procaine penicillin G treatment?

A: The emergence of penicillin-resistant strains, particularly penicillinase-producing Neisseria gonorrhoeae (PPNG), poses a significant challenge in treating gonorrhea. [, , ] Resistance mechanisms often involve the production of beta-lactamases, enzymes that inactivate penicillin. [, , ] Treatment strategies in regions with high PPNG prevalence involve combining procaine penicillin G with other antibiotics, such as Augmentin, or exploring alternative treatment options like spectinomycin hydrochloride or tetracycline. [, ]

Q11: Are there specific concerns regarding penicillin G residues in livestock products following procaine penicillin G administration?

A: The presence of penicillin G residues in meat and milk poses potential risks to human health, including allergic reactions and the development of antibiotic resistance. [, , , , ] Extensive research has been conducted to establish appropriate withdrawal periods following procaine penicillin G treatment in various livestock species to ensure food safety and minimize consumer exposure to antibiotic residues. [, , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。